1-Methyl-5-(trifluoromethyl)tetrazole
Description
Structure
3D Structure
Properties
CAS No. |
697-94-9 |
|---|---|
Molecular Formula |
C3H3F3N4 |
Molecular Weight |
152.08 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethyl)tetrazole |
InChI |
InChI=1S/C3H3F3N4/c1-10-2(3(4,5)6)7-8-9-10/h1H3 |
InChI Key |
UYDABCMRKBCMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)C(F)(F)F |
Origin of Product |
United States |
Molecular Structure, Bonding, and Electronic Characterization of 1 Methyl 5 Trifluoromethyl Tetrazole
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the precise structure and bonding characteristics of 1-Methyl-5-(trifluoromethyl)tetrazole. Techniques such as multinuclear NMR spectroscopy, vibrational spectroscopy, and mass spectrometry provide complementary information for a complete molecular characterization.
High-Resolution Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Precise Structural Assignment
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple, featuring a single resonance signal. This signal, corresponding to the three equivalent protons of the methyl (CH₃) group attached to the N1 position of the tetrazole ring, would appear as a sharp singlet.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum should display three distinct signals corresponding to the three unique carbon environments in the molecule:
The carbon of the methyl (CH₃) group.
The C5 carbon of the tetrazole ring, which is directly bonded to the trifluoromethyl group.
The carbon of the trifluoromethyl (CF₃) group. The signal for the tetrazole ring carbon is typically observed around 150 ppm in similar structures. researchgate.net The CF₃ carbon signal would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
¹⁹F NMR Spectroscopy : The fluorine-19 NMR spectrum is anticipated to show a single, sharp resonance. Since the three fluorine atoms of the trifluoromethyl group are chemically equivalent, they would produce a singlet. The chemical shift of this signal is indicative of the electronic environment created by the tetrazole ring. rsc.orgrsc.org
¹⁵N NMR Spectroscopy : Nitrogen-15 NMR would be the most definitive technique for probing the electronic structure of the tetrazole ring, as it would show four distinct signals for the four unique nitrogen atoms. However, ¹⁵N NMR data for this specific compound is not commonly reported, which is typical given the lower natural abundance and sensitivity of the ¹⁵N nucleus.
| Nucleus | Expected Signal | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H | N-CH₃ | Singlet | Represents the three equivalent methyl protons. |
| ¹³C | N-CH₃ | Singlet | Methyl group carbon. |
| C5 (Tetrazole ring) | Quartet | Coupling with the three fluorine atoms of the CF₃ group (²JCF). | |
| CF₃ | Quartet | One-bond coupling to three fluorine atoms (¹JCF). | |
| ¹⁹F | C-CF₃ | Singlet | Represents the three equivalent fluorine atoms. |
| ¹⁵N | N1, N2, N3, N4 | Singlets | Four distinct signals expected for the four ring nitrogens. Data is rarely reported. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For this compound, the key expected vibrational bands in its FTIR and Raman spectra would correspond to the methyl group, the tetrazole ring, and the trifluoromethyl group.
Methyl (CH₃) Group Vibrations : The spectrum is expected to show characteristic C-H stretching vibrations, typically in the 2900–3000 cm⁻¹ region. researchgate.net
Tetrazole Ring Vibrations : The tetrazole ring gives rise to a series of characteristic stretching and bending vibrations. C=N and N=N stretching peaks are typically observed in the 1400–1650 cm⁻¹ range, while ring N-N stretching can appear around 1250 cm⁻¹. researchgate.netresearchgate.net These bands are crucial for confirming the presence of the heterocyclic core.
Trifluoromethyl (CF₃) Group Vibrations : The CF₃ group is characterized by very strong and distinct C-F stretching bands. These absorptions are typically found in the 1100–1300 cm⁻¹ region and are often the most intense peaks in the infrared spectrum, making them a clear indicator of the trifluoromethyl substituent.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H (Methyl) | Stretching | 2900 - 3000 | Medium |
| C=N / N=N (Tetrazole Ring) | Stretching | 1400 - 1650 | Medium to Strong |
| N-N (Tetrazole Ring) | Stretching | ~1250 | Medium |
| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 | Very Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the fragmentation pathways of this compound.
The exact mass of the molecular ion [M]⁺˙ is calculated to be 152.03098060 Da, which corresponds to the molecular formula C₃H₃F₃N₄. nih.gov Electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern. The molecular ion peak at m/z 152 is observed, and its fragmentation gives rise to several daughter ions.
A common fragmentation pathway for tetrazoles involves the extrusion of a stable dinitrogen molecule (N₂), which has a mass of 28 Da. nih.gov This would lead to a fragment ion at m/z 124. Further fragmentation of the molecule can explain the other prominent peaks observed in its mass spectrum. nih.gov
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 152 | [C₃H₃F₃N₄]⁺˙ (Molecular Ion) | - |
| 110 | [C₂F₃N]⁺˙ or [C₂H₃F₂N₂]⁺ | [CH₃N₃] or [F, N₂] |
| 43 | [CH₃N₂]⁺ | [C₂F₃N₂] |
X-ray Crystallographic Analysis of this compound and its Structural Analogs
While the specific single-crystal X-ray structure of this compound has not been detailed in the surveyed literature, analysis of its structural analogs provides significant insight into its likely solid-state conformation, crystal packing, and intermolecular interactions. energetic-materials.org.cnrsc.org
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
The nature of the substituents on the tetrazole ring governs the types of intermolecular interactions that can occur.
Hydrogen Bonding : this compound lacks conventional hydrogen bond donors (like N-H or O-H groups). Therefore, strong hydrogen bonding is not expected to be a primary directing force in its crystal packing. However, weak C-H···N or C-H···F interactions may be present.
π-π Stacking : The aromatic nature of the tetrazole ring allows for potential π-π stacking interactions between adjacent molecules. These interactions, where the planes of the rings stack on top of each other, are a common feature in the crystal structures of aromatic heterocyclic compounds.
Polymorphism and Cocrystallization Studies for Solid-State Engineering
Solid-state engineering of functional materials often relies on the strategic control of intermolecular interactions through polymorphism and cocrystallization. While specific studies on the polymorphism of this compound are not extensively detailed in the available literature, research on closely related tetrazole derivatives highlights the potential for this class of compounds in creating novel solid-state forms.
Cocrystallization, in particular, has been explored as a method to tune the physical and chemical properties of materials. For instance, studies on 1-methyl-5H-tetrazole (MTZ), a structural analog lacking the trifluoromethyl group, demonstrate its utility as a neutral ligand in forming energetic transition metal complexes. rsc.orgresearchgate.net The formation of these coordination complexes, a form of cocrystallization, allows for the tailoring of properties such as sensitivity and optical characteristics. rsc.org A series of 31 new complexes were prepared using 1-methyl-5H-tetrazole with various metals (e.g., Mn²⁺, Fe²⁺, Cu²⁺, Ag⁺) and anions (e.g., perchlorate, picrate), showcasing the versatility of the 1-methyltetrazole (B91406) scaffold in solid-state engineering. rsc.org These complexes were characterized using single-crystal X-ray diffraction and thermal analysis to evaluate their potential as energetic materials. rsc.org This approach underscores the capability of N-substituted tetrazoles to act as building blocks in the design of crystalline materials with specific functionalities.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides profound insights into the molecular properties of tetrazole derivatives, elucidating their electronic structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized geometry of molecules. For various tetrazole derivatives, DFT calculations, often using the B3LYP functional, have been employed to determine key structural and electronic parameters. researchgate.netasianpubs.orgresearchgate.net
In a study on 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, the optimized geometry revealed a significant dihedral angle of 45.7° between the benzene (B151609) and tetrazole rings. researchgate.net For 2,3-di(p-methylphenyl)tetrazole-5-thione, DFT calculations at the B3LYP/6-31G* level were used to optimize the structure and analyze the atomic charge distribution. asianpubs.org These calculations indicated that the exocyclic sulfur atom possessed the largest negative charge, identifying it as the most probable site for protonation and coordination with metal ions. asianpubs.org Similarly, theoretical analysis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) showed that optimized geometrical parameters calculated via DFT were in good agreement with experimental crystallographic data. nih.gov Such studies demonstrate the reliability of DFT in predicting molecular geometries, bond lengths, bond angles, and electronic properties, which are fundamental to understanding the molecule's behavior. nih.govscispace.com
Table 1: Selected Optimized Geometrical Parameters for Tetrazole Derivatives from DFT Calculations
| Compound | Parameter | Calculated Value | Reference |
|---|---|---|---|
| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | Dihedral Angle (Benzene-Tetrazole) | 45.7 (2)° | researchgate.net |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | N-N Bond Length (Thiadiazole Ring) | 1.358 Å (B3LYP) | nih.gov |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | C5-N6 Bond Length | 1.363 Å (B3LYP) | nih.gov |
Frontier Molecular Orbital (FMO) theory is a key tool in computational chemistry for predicting the reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the HOMO-LUMO energy gap (ΔE), are critical descriptors of chemical reactivity and stability. mdpi.com
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com Theoretical studies on pyrimidine (B1678525) tetrazole hybrids using DFT determined that the compound substituted with an OCH₃ group was the most reactive due to its electronic properties. researchgate.net In an analysis of N-benzoyl 5-(aminomethyl)tetrazole regioisomers, the 2,5-disubstituted product was found to have a smaller energy gap (ΔE = 0.18 eV) compared to the 1,5-disubstituted isomer (ΔE = 0.20 eV), indicating its slightly higher reactivity, which correlated with the experimental product yields. mdpi.com FMO analysis also helps identify the preferred sites for electrophilic and nucleophilic attacks by examining the distribution of these orbitals across the molecule. researchgate.net
Table 2: Global Reactivity Descriptors from FMO Analysis for Related Tetrazoles
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 1,5-AMT derivative | - | - | 0.20 | mdpi.com |
| 2,5-AMT derivative | - | - | 0.18 | mdpi.com |
Note: AMT refers to N-benzoyl 5-(aminomethyl)tetrazole. Specific energy values for HOMO/LUMO were not provided in the abstract.
Tetrazoles can exist in different tautomeric forms, and their synthesis often involves an azide-tetrazole equilibrium. While the N-methylation in this compound precludes the common 1H/2H tautomerism seen in C-substituted tetrazoles, the underlying azide-tetrazole valence isomerization is fundamental. rsc.orgresearchgate.net
Quantum chemical studies, particularly using DFT, have been instrumental in exploring the energetic landscapes of these tautomeric systems. A theoretical investigation into the isomerization of azido (B1232118) triazoles found that the isomerization from an azide (B81097) to a tetrazole isomer leads to an increase in stability, partly due to the formation of an additional aromatic ring. rsc.org The study also revealed that the energy barrier for azide/tetrazole isomerization is significantly lower than for 1H/2H tautomerization. rsc.org Such computational analyses provide critical data on the relative stabilities of isomers and the energy barriers separating them, which is essential for understanding reaction mechanisms and predicting product distributions. rsc.orgresearchgate.net
Computational methods are frequently used to predict spectroscopic parameters and elucidate potential reaction pathways. Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. asianpubs.org
Furthermore, quantum chemical calculations can map out reaction pathways, as demonstrated in the study of the photochemistry of 1- and 2-methyl-5-aminotetrazoles. nih.gov In this research, computational analysis supported IR spectroscopy to follow the reactions of the two isomers when isolated in an argon matrix. nih.gov The study showed that while both isomers could form a common diazirine intermediate, they also followed distinct reaction pathways. The 1-methyl isomer led to the formation of an amino cyanamide, a novel pathway in tetrazole photochemistry, whereas the 2-methyl isomer exclusively formed a nitrile imine. nih.gov These findings highlight how theoretical predictions can unravel complex reaction mechanisms and explain the influence of subtle structural differences, such as the position of a methyl group, on the chemical outcome.
Reactivity and Mechanistic Investigations of 1 Methyl 5 Trifluoromethyl Tetrazole Transformations
Electrophilic and Nucleophilic Reaction Pathways on the Tetrazole Ring
The tetrazole ring in 1-methyl-5-(trifluoromethyl)tetrazole is susceptible to both electrophilic and nucleophilic attacks, leading to a variety of functionalized derivatives. The regioselectivity of these reactions is largely dictated by the electronic properties of the substituents on the ring.
Electrophilic Substitution at the Carbon-5 Position
Direct electrophilic substitution on the tetrazole ring is generally challenging due to the ring's electron-deficient nature, a characteristic further amplified by the trifluoromethyl group. However, functionalization at the C-5 position can be achieved through a lithiation-electrophilic quench sequence. This approach involves the deprotonation of a related tetrazole precursor at the C-5 position using a strong base, such as n-butyllithium (n-BuLi), to form a highly reactive lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce new substituents at the C-5 position. For instance, the lithiation of N-methyl-5-alkyltetrazoles has been demonstrated, albeit requiring cryogenic temperatures and potent bases like t-butyllithium (t-BuLi). nih.gov While direct lithiation of this compound is not explicitly detailed in the available literature, the established protocols for similar 5-alkyltetrazoles provide a viable pathway for its functionalization. The general mechanism for this transformation is depicted below:
A plausible reaction scheme for the electrophilic substitution at the C-5 position of a 1-methyltetrazole (B91406) derivative via a lithiated intermediate.The choice of base and reaction conditions is critical to the success of this transformation, as the stability of the lithiated intermediate can be a limiting factor.
Nucleophilic Attack and Ring-Opening Processes
The electron-deficient character of the tetrazole ring, exacerbated by the trifluoromethyl group, makes it susceptible to nucleophilic attack. While specific examples of nucleophilic attack leading to ring-opening for this compound are not extensively documented, the general reactivity of tetrazoles suggests that strong nucleophiles could initiate such processes. Nucleophilic aromatic substitution (SNAr) reactions are a common pathway for the functionalization of electron-deficient heterocycles. In the context of this compound, a potent nucleophile could potentially attack one of the ring nitrogen atoms, leading to a cascade of bond cleavages and rearrangements, ultimately resulting in ring-opened products. The high electronegativity of the trifluoromethyl group would likely influence the site of initial nucleophilic attack and the subsequent fragmentation pathway. Further mechanistic studies are required to fully elucidate the specific conditions and outcomes of nucleophilic attacks on this particular tetrazole derivative.
Cycloaddition Reactions Involving this compound
Cycloaddition reactions represent a powerful tool for the synthesis and modification of heterocyclic systems. While the [3+2] cycloaddition of azides and nitriles is a primary method for constructing the tetrazole ring itself, the participation of pre-formed tetrazoles like this compound in subsequent cycloaddition reactions is a more nuanced area of study.
[3+2] Dipolar Cycloadditions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tetrazole Precursors)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,2,3-triazoles. nih.govacs.orgnih.gov The application of this methodology in the context of this compound would typically involve a derivative of this compound bearing either an azide (B81097) or an alkyne functionality. For example, a synthetic precursor to this compound that contains an azide group could readily participate in a CuAAC reaction with an alkyne to append a triazole moiety. The general mechanism for the CuAAC reaction is well-established and involves the formation of a copper acetylide intermediate that reacts with the azide. nih.gov
The synthesis of tetrazoles, including 5-substituted 1H-tetrazoles, often relies on the [3+2] cycloaddition between nitriles and azides. nih.govacs.orgorganic-chemistry.orgresearchgate.net This fundamental reaction can be catalyzed by various species, including copper(I), which facilitates the formation of a copper azide species that then undergoes cycloaddition with the nitrile. researchgate.net
Rearrangement Reactions and Ring Transformations
Functionalization Strategies for this compound Derivatives
The development of synthetic methodologies to introduce diverse functional groups onto the this compound scaffold is crucial for exploring its potential applications. Functionalization can be targeted at the tetrazole ring itself or at the methyl and trifluoromethyl substituents.
As previously discussed, electrophilic substitution at the C-5 position via lithiation is a key strategy for introducing a wide range of substituents. nih.gov The resulting functionalized tetrazoles can serve as versatile building blocks for the synthesis of more complex molecules.
Furthermore, the synthesis of various 5-substituted-1H-tetrazoles provides a platform for creating a library of derivatives. researchgate.netnih.gov These synthetic approaches often involve the cycloaddition of a substituted nitrile with an azide source. By varying the substituent on the nitrile, a diverse array of 5-functionalized tetrazoles can be prepared, which can then be N-methylated to yield the corresponding 1-methyl-5-substituted tetrazole derivatives. The functional groups introduced at the 5-position can then be further manipulated to generate a wider range of compounds.
The following table summarizes some of the key reactive sites and potential transformations for this compound:
| Reactive Site | Transformation Type | Reagents and Conditions | Potential Products |
| C-5 Position | Electrophilic Substitution | 1. Strong base (e.g., n-BuLi, t-BuLi) 2. Electrophile (e.g., aldehydes, ketones, alkyl halides) | C-5 functionalized 1-methyl-5-(trifluoromethyl)tetrazoles |
| Tetrazole Ring | Nucleophilic Attack | Strong nucleophiles | Ring-opened products |
| Precursors with Azide/Alkyne | [3+2] Dipolar Cycloaddition (CuAAC) | Cu(I) catalyst, alkyne/azide partner | Triazole-appended tetrazole derivatives |
| Tetrazole Ring | Rearrangement/Ring Transformation | Thermal or photochemical conditions | Novel heterocyclic systems |
Introduction of Additional Functional Groups (e.g., Halogenation, Metallation, Coupling Reactions)
The introduction of new functional groups onto the this compound scaffold is a key strategy for modifying its chemical properties and developing new applications. While specific studies on this exact molecule are limited, the reactivity of the tetrazole ring and its substituents can be inferred from related structures.
Halogenation: Direct halogenation of the tetrazole ring is generally challenging due to the ring's electron-deficient nature, which is further amplified by the presence of the electron-withdrawing trifluoromethyl group. However, halogenation can be a crucial step for subsequent cross-coupling reactions. While no direct halogenation of this compound has been reported, related N-protected tetrazoles have been functionalized at the C5-position. For instance, N-PMB-protected tetrazole has been successfully iodinated using iodine as an electrophile after deprotonation. This suggests that a similar strategy could potentially be applied to introduce a halogen at a suitable position on this compound, likely requiring prior activation.
Metallation: Metallation, particularly lithiation, is a powerful tool for the functionalization of tetrazoles. Deprotonation of N-protected tetrazoles at the C5-position using strong bases like organolithium reagents or "turbo Grignard" reagents (i-PrMgCl·LiCl) creates a nucleophilic center that can react with various electrophiles. nih.govacs.org For N-methyl-5-alkyltetrazoles, lithiation at the α-position of the alkyl group has been reported, though it required pyrophoric t-BuLi and cryogenic temperatures. rsc.org Given the strong electron-withdrawing effect of the trifluoromethyl group, direct deprotonation of the methyl group in this compound would be challenging. However, metallation of the tetrazole ring itself at an available position, if any, could be a potential pathway for functionalization, although the stability of the resulting metallated intermediate would be a concern due to the potential for ring fragmentation. nih.gov
Selective Derivatization at Specific Positions on the Tetrazole Ring or N-Methyl Group
Selective derivatization is crucial for the targeted synthesis of complex molecules. For this compound, the primary sites for potential derivatization are the remaining positions on the tetrazole ring and the N-methyl group.
Derivatization of the Tetrazole Ring: The regioselectivity of derivatization on the tetrazole ring is governed by the electronic properties of the existing substituents. The 1-methyl and 5-trifluoromethyl groups exert significant electronic influence, directing incoming electrophiles or nucleophiles to specific positions. In many N-substituted tetrazoles, functionalization often occurs at the C5-position. nih.gov However, in the case of this compound, this position is already occupied. Therefore, derivatization would have to occur at one of the nitrogen atoms or, if a suitable precursor is used, at another carbon position if the ring were synthesized with a functional handle. Given the electron-withdrawing nature of the trifluoromethyl group, nucleophilic aromatic substitution on a suitably activated tetrazole ring (e.g., bearing a leaving group) could be a viable strategy.
Derivatization of the N-Methyl Group: Functionalization of the N-methyl group would likely proceed through a radical-mediated process or via deprotonation-alkylation, although the latter would be challenging due to the acidity of other potential sites. Metal-free N-methylation of aryl tetrazoles using TBHP as a methyl source has been reported, suggesting that radical reactions at the nitrogen positions are possible. researchgate.net While this doesn't directly functionalize the existing methyl group, it points to the reactivity of the nitrogen atoms. Direct functionalization of the N-methyl group, for instance through halogenation followed by substitution, would likely require harsh conditions that could compromise the stability of the tetrazole ring.
Photochemical and Thermal Reactivity Studies
The stability of the tetrazole ring under photochemical and thermal conditions is a critical aspect of its chemistry, particularly for applications in materials science and as energetic materials.
Mechanistic Understanding of Thermal Decomposition Pathways
The thermal decomposition of tetrazoles is a well-studied area, with the primary pathway involving the extrusion of molecular nitrogen (N₂). researchgate.netacs.org This process is often highly exothermic, which is the basis for the use of some tetrazole derivatives as energetic materials. The stability of the tetrazole ring is significantly influenced by the nature of its substituents.
For 1,5-disubstituted tetrazoles, thermal decomposition is believed to proceed through a concerted or stepwise mechanism involving the cleavage of the N1-N2 and N3-N4 bonds, leading to the formation of a nitrile and an azide, which then decomposes to release N₂. An alternative pathway involves the formation of a nitrene intermediate. The specific mechanism is dependent on the substituents and the reaction conditions. researchgate.net
In the case of this compound, the strong electron-withdrawing trifluoromethyl group is expected to influence the decomposition pathway. While specific mechanistic studies for this compound are not available, studies on related energetic tetrazoles indicate that decomposition often starts with the opening of the tetrazole ring. bohrium.com The decomposition of nitro-substituted N-pyrazolyltetrazoles, for instance, is initiated by the cleavage of the tetrazole ring with subsequent elimination of N₂. bohrium.com It is plausible that the thermal decomposition of this compound follows a similar pathway, initiated by the cleavage of the tetrazole ring, driven by the release of the highly stable N₂ molecule. The presence of the trifluoromethyl group could potentially lower the decomposition temperature compared to its non-fluorinated analog due to its electronic effects.
Table 1: Decomposition Temperatures of Related Tetrazole Compounds
| Compound | Decomposition Temperature (°C) | Reference |
| 1-Methyl-5-nitraminotetrazole | ~180 | researchgate.net |
| 1,5-Diamino-4-methyl-1H-tetrazolium nitrate | ~200 | maxapress.com |
| 5-(4-Pyridyl)tetrazolate | Melts and then decomposes | maxapress.com |
| Asymmetrically substituted tetrazine-based compounds | 127-188 | nih.gov |
| 5-Amino-1H-tetrazole containing mixture | ~190-320 (second stage) | mdpi.com |
Note: This table presents data for related compounds to provide context, as specific data for this compound is not available in the searched literature.
Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics
The trifluoromethyl group is well-known for its profound impact on the physicochemical properties of organic molecules. mdpi.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly alters the electron density distribution within a molecule, thereby affecting its reactivity, stability, and pharmacokinetic properties in medicinal chemistry contexts. mdpi.com
Kinetics: The trifluoromethyl group generally increases the rate of reactions that are favored by electron-deficient transition states. For example, in nucleophilic aromatic substitution reactions, the CF₃ group can act as a strong activating group. Conversely, it would decelerate reactions that proceed through electron-rich transition states. In the context of the thermal decomposition of this compound, the electron-withdrawing nature of the CF₃ group is expected to destabilize the tetrazole ring, potentially lowering the activation energy for decomposition and thus increasing the rate of thermolysis compared to an analogous compound with an electron-donating group. Kinetic studies on the thermal decomposition of various energetic materials often utilize techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine activation energies and pre-exponential factors. maxapress.comacs.org
Table 2: Comparison of Physicochemical Properties Influenced by Methyl vs. Trifluoromethyl Groups
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) |
| Electronic Effect | Electron-donating (inductive and hyperconjugation) | Strongly electron-withdrawing (inductive) |
| Electronegativity | Lower | Higher |
| Lipophilicity (Hansch π) | +0.56 | +0.88 |
| Metabolic Stability | Prone to oxidation | Generally high |
This table provides a general comparison of the effects of methyl and trifluoromethyl groups on molecular properties.
Advanced Materials Applications and Performance Characteristics of 1 Methyl 5 Trifluoromethyl Tetrazole Derivatives
Energetic Materials Research and Development
The unique combination of a high-nitrogen tetrazole ring, a density-enhancing trifluoromethyl group, and a methyl group makes 1-Methyl-5-(trifluoromethyl)tetrazole a molecule of interest in the field of high-energy density materials (HEDMs).
The design of new HEDMs often focuses on achieving a delicate balance between high performance, thermal stability, and low sensitivity. Tetrazole-based compounds are foundational in this pursuit due to their high positive standard enthalpies of formation and significant nitrogen content. researchgate.net The primary design principles for incorporating this compound moieties into HEDMs revolve around several key strategies:
High Nitrogen Content : The tetrazole ring is inherently rich in nitrogen, which upon decomposition, releases large amounts of N₂ gas, a thermodynamically stable product. This high nitrogen content is a cornerstone of modern energetic material design. mdpi.com
Increased Density : The -CF3 group is known to increase the density of energetic materials. Higher density is directly correlated with improved detonation velocity and pressure, making it a critical parameter in HEDM design.
Formation of Energetic Salts : A common strategy is to use the tetrazole moiety as an anion to form nitrogen-rich energetic salts. rsc.org This approach combines the high energy of the tetrazole ring with energetic cations (e.g., hydrazinium, guanidinium) to create materials with superior detonation properties. mdpi.comrsc.org For instance, the synthesis of energetic salts from 5-(trifluoromethyl)tetrazole has been a subject of research to develop new energetic materials. researchgate.net
Bridging Heterocyclic Rings : Linking tetrazole rings with other nitrogen-rich heterocycles, such as triazoles, through bridging groups like N-methylene-C, is another effective design approach. rsc.org This creates larger, more complex molecules with enhanced thermal stability and detonation performance. rsc.org
Computational methods are indispensable for predicting the performance of new energetic materials before their synthesis, saving time and resources. Density Functional Theory (DFT) is commonly used to calculate key properties such as the heat of formation (ΔHf). researchgate.net These calculated values, along with density (ρ), are then used in specialized codes like EXPLO5 to predict detonation parameters. mdpi.comnih.govenergetic-materials.org.cn
For derivatives of trifluoromethyl-containing tetrazoles and related energetic compounds, these calculations provide crucial insights. For example, in a study of a fused triazole-triazine molecule containing both tetrazol-5-yl and trifluoromethyl groups, the theoretical detonation velocity was predicted to be 6933 m·s⁻¹ and the detonation pressure was 17.1 GPa. energetic-materials.org.cn Other research on asymmetrically substituted tetrazines has shown that many of these compounds exhibit detonation velocities higher than 8,000 m·s⁻¹, which is comparable to well-known explosives like RDX. nih.gov The hydrazinium salt of one such compound demonstrated excellent detonation properties with a velocity of 8,232 m·s⁻¹ and a pressure of 23.6 GPa. nih.gov These examples underscore the potential of combining tetrazole and trifluoromethyl moieties to achieve high performance.
Table 1: Predicted Detonation Properties of Related Energetic Compounds
| Compound/Derivative Type | Calculated Detonation Velocity (D, m·s⁻¹) | Calculated Detonation Pressure (P, GPa) | Calculated Heat of Formation (kJ·mol⁻¹) |
|---|---|---|---|
| Hydrazinium salt of an asymmetrically substituted tetrazine | 8,232 nih.gov | 23.6 nih.gov | >600 nih.gov |
| 3-(1H-tetrazol-5-yl)-7-(trifluoromethyl)-fused triazine-triazine | 6,933 energetic-materials.org.cn | 17.1 energetic-materials.org.cn | N/A |
| Ammonium salt of 1-hydroxy-5-methyltetrazole | 7,982 mdpi.com | 212-230 (range for salts) mdpi.com | N/A |
This table is interactive. Data is sourced from computational studies on analogous or derivative structures.
The thermal stability of an energetic material is critical for its safe handling, storage, and application. Techniques like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to determine the decomposition temperature (Td) of these compounds. mdpi.comnih.govenergetic-materials.org.cn A higher decomposition temperature generally indicates greater thermal stability.
For energetic materials based on tetrazole structures, decomposition temperatures can vary widely based on the substituents and the cation if it is a salt. For example, energetic salts of 1-hydroxy-5-methyltetrazole have decomposition temperatures ranging from 141 °C to 256 °C. mdpi.com The ammonium and hydrazinium salts decompose at 229 °C and 224 °C, respectively, which is considered good thermal stability. mdpi.com In another study, asymmetrically substituted tetrazines showed decomposition temperatures between 127 °C and 188 °C. nih.gov The thermal behavior is a key predictor of performance; a compound must be stable enough to be useful but decompose predictably to release energy. The study of decomposition thermodynamics helps in understanding the initial steps of decomposition, which is crucial for predicting sensitivity and performance. researchgate.net
Table 2: Thermal Decomposition Data for Related Tetrazole Derivatives
| Compound | Decomposition Temperature (Td, °C) | Analysis Method |
|---|---|---|
| Ammonium salt of 1-hydroxy-5-methyltetrazole | 229 mdpi.com | DTA |
| Hydrazinium salt of 1-hydroxy-5-methyltetrazole | 224 mdpi.com | DTA |
| Guanidinium salt of 1-hydroxy-5-methyltetrazole | 256 mdpi.com | DTA |
This table is interactive. Data indicates the onset of decomposition.
Coordination Chemistry and Ligand Design Principles
Beyond energetic materials, tetrazole derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The electronic properties and coordination behavior can be tuned by the substituents on the tetrazole ring.
1,5-disubstituted tetrazoles, such as 1-methyl-5-R-tetrazoles, typically coordinate to metal centers through the N3 or N4 atoms of the tetrazole ring. researchgate.net The specific coordination mode is influenced by the electronic and steric nature of the substituent at the C5 position. researchgate.net For many 1-methyl-5-R-tetrazole ligands, coordination occurs via the N4 atom. researchgate.net However, if the C5 substituent is strongly electron-withdrawing, like a MeSO₂ group, coordination can shift to the N3 atom. researchgate.net
In some cases, the tetrazole ring can act as a bridge between two metal centers, coordinating through both N3 and N4 atoms. researchgate.net This bridging capability allows for the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. rsc.orgrsc.org The methyl group at the N1 position prevents this nitrogen from participating in coordination, directing the interaction to the other nitrogen atoms of the ring. The strong electron-withdrawing nature of the -CF3 group in this compound would be expected to significantly influence the basicity of the nitrogen atoms and thus its coordination behavior.
The synthesis of metal complexes with tetrazole ligands is typically achieved by reacting the ligand with a metal salt (e.g., cupric chloride) in a suitable solvent. researchgate.net The resulting complexes can be characterized by a variety of methods to determine their structure and properties.
Spectroscopic Characterization :
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the tetrazole ring upon complexation provide evidence of metal-ligand bond formation. rsc.orgresearchgate.net
NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes, particularly diamagnetic ones like those with Zn(II). orientjchem.org Shifts in the NMR signals upon complexation can provide information about the coordination environment. orientjchem.org
UV-Vis Spectroscopy : This technique is used to study the electronic transitions within the complex, which can provide insights into the coordination geometry and the nature of the metal-ligand bonding. rsc.org
The formation of coordination complexes is a valuable concept in materials science, as it allows for the tuning of properties by systematically varying the metal ion, the ligand, and the counter-anion. rsc.orgresearchgate.net This approach has been used to create a wide range of materials, from lead-free primary explosives to laser-ignitable compounds. rsc.orgresearchgate.net
Influence of the Trifluoromethyl Group on Ligand Properties and Metal-Ligand Interactions
The trifluoromethyl (-CF3) group, a key feature of this compound, exerts a profound influence on its properties as a ligand and its interactions with metal centers. The unique electronic and steric characteristics of the -CF3 group distinguish it from a simple methyl group, thereby modifying the coordination chemistry of the tetrazole ring. mdpi.com
The primary influence of the trifluoromethyl group stems from its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. mdpi.comresearchgate.net This inductive effect decreases the electron density on the tetrazole ring, which in turn reduces the basicity of the nitrogen atoms available for coordination. This modulation of basicity is a critical factor in metal-ligand interactions, as it affects the stability and bonding characteristics of the resulting coordination complexes. A less basic ligand may form more labile bonds with metal ions or exhibit different coordination preferences compared to its non-fluorinated analogues.
These properties—modulated basicity, enhanced lipophilicity, and steric influence—make this compound and its derivatives versatile ligands. Their coordination behavior can be fine-tuned, leading to the formation of metal complexes with specific electronic, structural, and solubility characteristics tailored for various applications. rsc.org
Table 1: Comparative Properties of Methyl vs. Trifluoromethyl Groups
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Influence on Ligand Properties |
|---|---|---|---|
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing mdpi.com | Decreases basicity of tetrazole nitrogens, alters metal-ligand bond strength. |
| Lipophilicity (LogP) | Lower | Higher | Increases solubility in nonpolar media, affects complex stability. mdpi.comcymitquimica.com |
| Steric Size | Smaller | Larger mdpi.com | Influences coordination geometry and crystal packing of metal complexes. |
| Bond Strength | C-H bonds are reactive | C-F bonds are very strong | Enhances metabolic and chemical stability of the ligand and its complexes. mdpi.com |
| Hydrogen Bonding | Not an acceptor | Can act as a weak hydrogen bond acceptor | May participate in secondary coordination sphere interactions. |
Applications in Functional Materials Science and as Chemical Synthons
Role as Building Blocks in Polymer Chemistry and Advanced Composites
While specific polymers derived directly from this compound are not extensively documented, its structural features suggest significant potential as a specialized building block in polymer chemistry. The tetrazole ring is known for its high nitrogen content and thermal stability, properties that are desirable in the formulation of advanced polymers and energetic materials. researchgate.net The incorporation of such heterocyclic structures can enhance the density, thermal resistance, and gas-generation properties of a polymer matrix.
The addition of the trifluoromethyl group provides further advantages. The C-F bonds are exceptionally strong, imparting high thermal and chemical stability to the monomer and the resulting polymer. mdpi.com The lipophilic and hydrophobic nature of the -CF3 group can be exploited to create polymers with low surface energy, leading to materials with water-repellent and anti-fouling properties. In advanced composites, this compound could be used as a monomer or a comonomer to synthesize fluorinated polymers. These polymers could serve as matrix materials or as additives to improve the performance characteristics of composites, such as their chemical resistance, thermal stability, and dielectric properties. The combination of a high-energy tetrazole ring and a stable, hydrophobic -CF3 group makes this compound a candidate for creating high-performance materials for specialized applications.
Table 2: Potential Properties Imparted by this compound in Polymers
| Feature of Building Block | Resulting Polymer Property | Potential Application Area |
|---|---|---|
| High Nitrogen Content (Tetrazole Ring) | High Thermal Stability, High Density | High-performance plastics, Energetic materials |
| Trifluoromethyl Group | Chemical Inertness, Hydrophobicity | Chemically resistant coatings, Low-friction surfaces |
| Low Surface Energy (from -CF3) | Oleophobicity, Water Repellency | Anti-fouling materials, Specialized textiles |
| High Bond Energy of C-F | Enhanced Durability, Metabolic Stability | Long-lasting composites, Biomedical polymers |
Utility as Intermediates in the Synthesis of Agrochemicals
This compound is a valuable intermediate, or synthon, in the synthesis of complex agrochemicals. cymitquimica.com The trifluoromethyl group is a common feature in many modern herbicides, fungicides, and insecticides, where its presence often enhances the efficacy and metabolic stability of the active ingredient. nih.gov The strong electron-withdrawing nature of the -CF3 group can increase the biological activity of a molecule by altering its electronic properties and improving its ability to bind to target sites. mdpi.com
The tetrazole ring itself is a well-established bioisostere for the carboxylic acid group, a common functional group in biologically active molecules. thieme-connect.com Replacing a carboxylic acid with a tetrazole ring can improve a compound's metabolic stability and lipophilicity, enhancing its uptake and transport within a target organism. thieme-connect.com Therefore, this compound provides a pre-formed, stable scaffold containing both the beneficial trifluoromethyl group and the tetrazole bioisostere. This makes it an efficient building block for creating novel agrochemical candidates, potentially reducing the number of synthetic steps required and facilitating the exploration of new chemical structures for crop protection products. nih.gov
Development as Advanced Reagents or Catalyst Auxiliaries in Organic Synthesis
The unique electronic properties of this compound suggest its potential for development as an advanced reagent or as a ligand for catalysts in organic synthesis. The stable C-CF3 bond on an electron-deficient tetrazole ring makes it an interesting platform for developing novel trifluoromethylation reagents, a highly sought-after class of compounds in synthetic chemistry. acs.org
Moreover, tetrazole derivatives are known to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. thieme-connect.com By using this compound or its derivatives as ligands (auxiliaries), it is possible to modulate the properties of a metal catalyst. The strong electron-withdrawing effect of the -CF3 group would increase the Lewis acidity of the coordinated metal center, which could enhance its catalytic activity in reactions such as Friedel-Crafts acylations or Diels-Alder cycloadditions. The defined steric environment created by the ligand could also be exploited to induce stereoselectivity in asymmetric catalysis. The development of chiral versions of this tetrazole ligand could open pathways to new, highly selective catalysts for the synthesis of complex organic molecules.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Fluazifop-butyl |
Q & A
Q. How can the synthesis of 1-methyl-5-(trifluoromethyl)tetrazole be optimized for higher yields and purity?
The [3+2] cycloaddition between nitriles and sodium azide is a standard method. Catalysts like zinc bromide or heterogeneous systems (e.g., nano-TiCl₄·SiO₂) improve efficiency, with microwave irradiation reducing reaction times to 10–30 minutes. Yields ≥85% are achievable under optimized conditions (1.53 g/cm³ density reported for analogous tetrazoles) . Continuous flow technology enhances scalability and safety by improving heat transfer and reducing hazardous intermediate handling .
Q. What analytical methods confirm the structural integrity of this compound?
Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group chemical shifts at δ ~110–120 ppm for ¹³C). IR spectroscopy identifies tetrazole ring vibrations (N-H stretch at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹). X-ray crystallography resolves tautomeric forms (e.g., 1H vs. 2H tautomers) and packing interactions .
Q. How can researchers assess the biological activity of this compound?
Conduct in vitro assays targeting receptors like angiotensin (AT1/AT2) for hypertension studies. Use IC₅₀ measurements to evaluate inhibitory potency. For antimicrobial activity, employ microdilution assays against bacterial/fungal strains (e.g., MIC values <50 µg/mL for related tetrazoles) .
Q. What strategies mitigate contradictions in catalytic efficiency data during synthesis?
Compare reaction conditions: heterogeneous catalysts (e.g., Bleaching Earth Clay) may favor regioselectivity, while microwave-assisted methods reduce side reactions. Validate purity via HPLC and cross-reference NMR data with literature .
Q. How stable is this compound under varying pH and temperature?
The compound is stable across pH 2–12. Store at –20°C in inert atmospheres to prevent hydrolysis. Thermal decomposition occurs above 200°C, confirmed by TGA .
Advanced Research Questions
Q. What methods enable advanced functionalization of the tetrazole ring?
Curtius rearrangement converts tetrazole-acid derivatives to carbamates/ureas. For example, treat with DPPA (diphenyl phosphoryl azide) to form acid azides, then react with alcohols/amines. Alkylation using ethyl bromoacetate introduces ester groups for further derivatization .
Q. How can tautomeric forms of this compound be resolved experimentally?
2D-NMR (NOESY, HSQC) distinguishes 1H and 2H tautomers by correlating proton environments with nitrogen chemical shifts. X-ray crystallography provides definitive proof of tautomeric dominance in the solid state .
Q. What computational approaches predict the compound’s interactions with biological targets?
Molecular docking (AutoDock, Glide) models binding to AT1 receptors. DFT calculations optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps). QSAR models correlate substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) with activity .
Q. How is toxicity evaluated in preclinical studies?
Perform acute toxicity assays (LD₅₀ in rodent models) and genotoxicity screens (Ames test). Monitor hepatic/renal biomarkers (ALT, creatinine) post-administration. Use cell viability assays (MTT) on HEK293 or HepG2 lines to assess cytotoxicity .
Q. What catalysts are optimal for regioselective N-alkylation?
Phase-transfer catalysts (e.g., TBAB) in PEG-400 media enhance N1-alkylation selectivity. For N2 preference, use bulky bases like DBU. Monitor regioselectivity via LC-MS and NOE NMR .
Q. How can continuous flow systems scale up synthesis sustainably?
Microreactors (e.g., Corning AFR) enable rapid mixing and precise temperature control (70–120°C). Replace NaN₃ with safer azide sources (e.g., TMS-azide). Achieve >90% conversion with residence times <10 minutes .
Q. What mechanistic insights explain the tetrazole’s role in phosphoramidite coupling?
The acidic N-H proton (pKa ~4–5) activates phosphoramidites via proton transfer. Kinetic studies (UV-Vis monitoring) reveal rate constants >0.1 s⁻¹ for coupling reactions. Computational models highlight transition-state stabilization by the trifluoromethyl group .
Methodological Tables
Table 1. Key Synthetic Parameters for this compound
Table 2. Analytical Data for Structural Confirmation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
